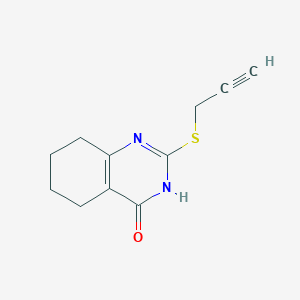![molecular formula C19H20N6O B6450026 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549043-23-2](/img/structure/B6450026.png)
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a synthetic purine derivative that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It is a member of the class of compounds known as purine derivatives, which are organic compounds that can interact with receptors in the body to produce a variety of biochemical and physiological effects. This particular compound has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, as well as its potential to serve as an anti-inflammatory agent.
Applications De Recherche Scientifique
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It has been found to modulate the activity of certain enzymes and receptors in the body, as well as to serve as an anti-inflammatory agent. In addition, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is not yet fully understood. However, it has been proposed that the compound binds to certain enzymes and receptors in the body, leading to the modulation of their activity. In particular, it has been suggested that the compound binds to and modulates the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of certain enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. In particular, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation. In addition, it has been found to have anti-cancer properties, as well as to reduce the levels of blood glucose in diabetic patients.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is relatively simple and straightforward, and can be completed in a few hours. In addition, the compound is relatively stable and can be isolated in good yields. However, the compound is not commercially available, and must be synthesized in the laboratory.
Orientations Futures
Given the potential applications of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine, there are several possible future directions for research. These include further investigations into its mechanism of action and its potential therapeutic applications, as well as the development of more effective and efficient synthesis methods. In addition, studies could be conducted to explore the compound’s potential to interact with other enzymes and receptors in the body, as well as its potential to serve as a drug delivery system. Finally, research could be conducted to explore the compound’s potential to be used as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine has been described in several publications. The general method involves the condensation of an aryl bromide with an aminopyrrolidine derivative in the presence of a base, followed by an intramolecular cyclization to form the desired purine derivative. The reaction is typically carried out in an inert atmosphere using a solvent such as dimethylformamide. The reaction is usually complete within a few hours, and the resulting product can be isolated in good yields.
Propriétés
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJMXVSDANCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)
![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)

![2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile](/img/structure/B6449992.png)
![3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449995.png)
![9-methyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449998.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450005.png)
![3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile](/img/structure/B6450007.png)
![2-cyclopropyl-N-(2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450015.png)
![1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450018.png)
![2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450021.png)
![6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450025.png)
![6-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6450031.png)
![2-methoxy-3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6450045.png)